Isophorone Diamine-13C,15N2
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Overview
Description
Isophorone Diamine-13C,15N2 is a labeled variant of Isophorone Diamine, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively . This compound is primarily used in scientific research as a tracer due to its stable isotopic labels, which allow for precise quantitation and tracking in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isophorone Diamine-13C,15N2 is synthesized through a multi-step process involving the hydrocyanation of isophorone followed by reductive amination and hydrogenation of the nitrile . The process typically involves the use of a metal cobalt catalyst, ammonia gas, and hydrogen under controlled temperature and pressure conditions . The reaction is carried out at temperatures ranging from 40 to 180 degrees Celsius and pressures between 1 to 10 megapascals .
Industrial Production Methods: In industrial settings, the production of Isophorone Diamine involves similar steps but on a larger scale. The use of high-activity hydrogenation catalysts and optimization of reaction conditions are crucial for achieving high yields and purity . The process is designed to be efficient and scalable, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Isophorone Diamine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, including halogenated compounds and alkylated derivatives.
Scientific Research Applications
Isophorone Diamine-13C,15N2 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Isophorone Diamine-13C,15N2 involves its incorporation into chemical or biological systems where its isotopic labels can be tracked. The carbon-13 and nitrogen-15 labels allow for precise quantitation and monitoring of the compound’s behavior and interactions . This enables researchers to study the molecular targets and pathways involved in various processes, providing valuable insights into reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Isophorone Diamine: The non-labeled version of Isophorone Diamine, used in similar applications but without the isotopic labels.
1,3-Bis(aminomethyl)cyclohexane: Another cycloaliphatic diamine used in the production of polymers and coatings.
4,4’-Methylenebis(cyclohexylamine): A diamine used in the manufacture of epoxy resins and other polymeric materials.
Uniqueness: Isophorone Diamine-13C,15N2 is unique due to its isotopic labels, which provide enhanced capabilities for tracking and quantitation in scientific research . This makes it particularly valuable in studies where precise measurement and monitoring are critical, such as in drug development and metabolic research.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
173.27 g/mol |
IUPAC Name |
3-((15N)azanyl(113C)methyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/i7+1,11+1,12+1 |
InChI Key |
RNLHGQLZWXBQNY-AFIIVICWSA-N |
Isomeric SMILES |
CC1(CC(CC(C1)(C)[13CH2][15NH2])[15NH2])C |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN)N)C |
Origin of Product |
United States |
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